

In-Depth Technical Guide: FXR Agonist Px-102

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Compound of Interest		
Compound Name:	FXR agonist 10	
Cat. No.:	B15579151	Get Quote

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Core Compound Identification

The compound commonly referred to as "**FXR agonist 10**" in specific research contexts is understood to be Px-102.

IUPAC Name: 4-[2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid

Px-102 is a potent, synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR). It has been a subject of preclinical and early clinical research for metabolic and liver diseases. This guide provides a comprehensive overview of its mechanism of action, experimental data, and relevant protocols. It is important to note that a closely related eutomer, Cilofexor (GS-9674), has undergone more extensive clinical development, and much of the recent literature focuses on this compound. Data for both will be presented where relevant to provide a complete picture.

Mechanism of Action

Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver and intestines. It plays a critical role in regulating the homeostasis of bile acids, lipids, and glucose. Px-102, as an FXR agonist, mimics the action of endogenous bile acids by binding to and activating FXR. This activation initiates a cascade of transcriptional events that modulate various metabolic pathways.



Upon activation by Px-102, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to either their activation or repression.

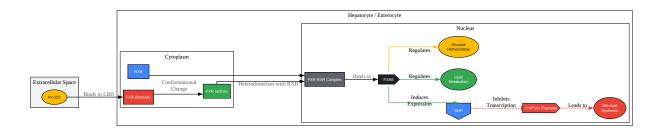
Key downstream effects of Px-102-mediated FXR activation include:

- Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol in the liver by downregulating the expression of the rate-limiting enzyme, cholesterol 7αhydroxylase (CYP7A1). This is primarily achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1).
- Lipid Metabolism: Px-102 influences lipid metabolism by decreasing triglyceride levels. This is achieved through multiple mechanisms, including the inhibition of lipogenesis and the promotion of fatty acid oxidation.
- Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity and reduce hepatic glucose production.[1]
- Anti-inflammatory and Anti-fibrotic Effects: In preclinical models, Px-102 and its analogue cilofexor have demonstrated the ability to reduce liver inflammation and fibrosis.[2]

Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by Px-102.





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Caption: Px-102 signaling pathway in a target cell.

Quantitative Data

While extensive quantitative data for Px-102 from peer-reviewed publications is limited due to its early stage of development and discontinuation, data from its closely related analogue, cilofexor, in preclinical models provides valuable insights.

Preclinical Efficacy of Cilofexor in a Rat Model of NASH

The following tables summarize the dose-dependent effects of cilofexor in a choline-deficient high-fat diet (CDHFD) plus sodium nitrite-induced rat model of non-alcoholic steatohepatitis (NASH).

Table 1: Effect of Cilofexor on Liver Fibrosis in NASH Rats (10-week treatment)



Treatment Group	Dose (mg/kg)	Picro-Sirius Red Stained Area (%)	Reduction vs. Control	Hepatic Hydroxypro line Content	Reduction vs. Control
NASH Control	-	9.62 ± 4.60	-	-	-
Cilofexor	10	5.64 ± 4.51	41.4%	Significant reduction	-
Cilofexor	30	2.94 ± 1.28	69.4%	Significant reduction	41%

Data are presented as mean ± standard deviation.

Table 2: Effect of Cilofexor on Gene Expression in NASH Rats (10-week treatment)

Treatment Group	Dose (mg/kg)	Relative col1a1 Expression	Reduction vs. Control	Relative pdgfr-β Expression	Reduction vs. Control
NASH Control	-	Baseline	-	Baseline	-
Cilofexor	30	Significantly reduced	37%	Significantly reduced	36%

Clinical Pharmacodynamics of Px-102 in Healthy Volunteers

In a Phase I study, Px-102 demonstrated dose-dependent effects on biomarkers of FXR activation.

Table 3: Pharmacodynamic Effects of Single Doses of Px-102 in Healthy Volunteers



Dose (mg/kg)	Peak FGF19 Increase (%)	C4 Reduction at 24h (%)
>0.3	up to 1600%	>80%
4.5	-	95%

Note: Px-102 development was discontinued due to observations of elevated liver enzymes (ALT) in clinical studies.[3]

Experimental ProtocolsRodent Model of NASH and Fibrosis

This protocol is based on studies investigating the effects of cilofexor, a close analogue of Px-102.

Objective: To induce non-alcoholic steatohepatitis (NASH) with significant liver fibrosis in rats to evaluate the efficacy of FXR agonists.

Materials:

- Male Wistar rats (6-8 weeks old)
- Choline-deficient high-fat diet (CDHFD)
- Sodium nitrite (NaNO₂) solution
- Placebo and test compound (e.g., cilofexor) formulations

Procedure:

- Induction of NASH:
 - Rats are fed a choline-deficient high-fat diet (CDHFD) ad libitum for the duration of the study (e.g., 10-14 weeks).
 - Concurrently, rats receive intraperitoneal injections of sodium nitrite (NaNO₂) three times per week.



Treatment Administration:

- After an initial period of disease induction (e.g., 4 weeks), rats are randomized into treatment groups.
- The test compound (e.g., cilofexor at 10 mg/kg and 30 mg/kg) or placebo is administered daily via oral gavage for a specified treatment period (e.g., 6-10 weeks).

• Endpoint Analysis:

- At the end of the study, animals are euthanized, and liver and ileal tissues are collected.
- Histological Analysis: Liver sections are stained with Picro-Sirius Red to quantify the area of fibrosis.
- Biochemical Analysis: Hepatic hydroxyproline content, a marker of collagen deposition, is measured.
- Gene Expression Analysis: RNA is extracted from liver and ileal tissues, and quantitative real-time PCR (RT-PCR) is performed to measure the expression of target genes such as shp, cyp7a1, fgf15, col1a1, and pdgfr-β.

Cell-Based FXR Activation Assay

Objective: To determine the in vitro potency of a test compound as an FXR agonist.

Principle: This assay typically utilizes a mammalian cell line (e.g., HepG2) co-transfected with two plasmids: one expressing a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human FXR, and a reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase). Activation of the FXR-LBD by an agonist leads to the expression of the reporter gene, which can be quantified.

Materials:

- HepG2 cells (or other suitable cell line)
- Cell culture medium and supplements



- Expression plasmid for GAL4-FXR-LBD chimera
- Reporter plasmid with GAL4 UAS and luciferase gene
- Transfection reagent
- Test compound (Px-102) and positive control (e.g., chenodeoxycholic acid CDCA)
- · Luciferase assay reagent

Procedure:

- Cell Culture and Transfection:
 - HepG2 cells are cultured in appropriate medium until they reach a suitable confluency for transfection.
 - Cells are co-transfected with the GAL4-FXR-LBD expression plasmid and the GAL4luciferase reporter plasmid using a suitable transfection reagent.
- Compound Treatment:
 - After transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (Px-102) or the positive control (CDCA). A vehicle control (e.g., DMSO) is also included.
 - Cells are incubated with the compounds for a specified period (e.g., 24 hours).
- Luciferase Assay:
 - After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Data Analysis:
 - The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter).

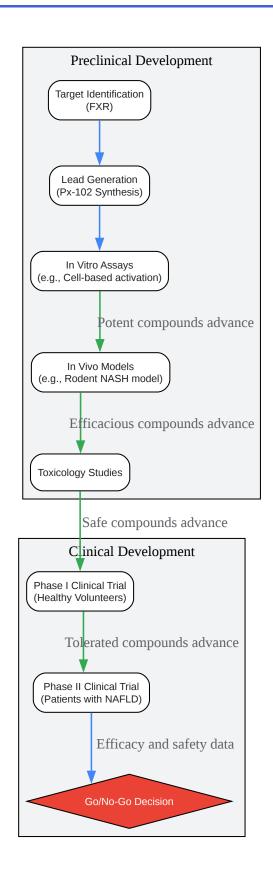


• The dose-response curve is plotted, and the EC₅₀ value (the concentration of the compound that elicits a half-maximal response) is calculated to determine the potency of the agonist.

Experimental Workflow

The following diagram outlines a typical preclinical to early clinical development workflow for an FXR agonist like Px-102.





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Caption: Preclinical to clinical workflow for Px-102.



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